molecular formula C20H25N3O3 B1360156 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol CAS No. 52184-14-2

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Cat. No.: B1360156
CAS No.: 52184-14-2
M. Wt: 355.4 g/mol
InChI Key: BBUYLEHVHUQHME-UHFFFAOYSA-N
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Description

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol (CAS 52184-14-2) is an azo-phenolic compound characterized by a phenol core substituted with two tert-butyl groups at positions 2 and 4, and a 2-nitrophenylazo group at position 4. Its molecular formula is C₂₀H₂₅N₃O₃, with a molecular weight of 355.43 g/mol . Key identifiers include InChIKey BBUYLEHVHUQHME-QURGRASLSA-N and ECHA EC number 257-715-8 . The compound exhibits a high cLogP value of 6.94, indicating significant hydrophobicity, and a polar surface area of 90.77 Ų . It is commercially available from suppliers like Biosynth, though certain product sizes (e.g., 1g, 5g) have been discontinued .

Preparation Methods

Diazotization Reaction

The synthesis begins with the preparation of a diazonium salt from o-nitroaniline. This step is crucial for forming the azo linkage (-N=N-) in the final compound.

Procedure:

  • Reagents :

    • o-Nitroaniline (0.01 mol)
    • Concentrated hydrochloric acid (HCl) (2.5 mL)
    • Sodium nitrite solution (NaNO₂, 4N)
  • Steps :

    • Dissolve o-nitroaniline in concentrated HCl.
    • Cool the solution to 0–5°C using crushed ice.
    • Slowly add cold NaNO₂ solution while stirring constantly.
    • Maintain the reaction temperature between 0–5°C for 15–20 minutes.
  • Outcome :
    A diazonium salt is formed, which serves as the precursor for the coupling reaction.

Coupling Reaction

The diazonium salt is then coupled with 2,4-di-tert-butylphenol to form the azo dye.

Procedure:

  • Reagents :

    • Diazonium salt prepared above
    • 2,4-di-tert-butylphenol (used as the coupling agent)
    • Sodium hydroxide (NaOH) to maintain pH
  • Steps :

    • Prepare a solution of 2,4-di-tert-butylphenol in water or ethanol.
    • Adjust the pH of the solution to above 7 using NaOH.
    • Add the diazonium salt dropwise to the phenol solution while maintaining a temperature of 5–10°C.
    • Stir the reaction mixture continuously until the product precipitates.
  • Outcome :
    The azo compound forms as a colored precipitate, which is filtered, dried, and recrystallized using ethanol.

Purification

After synthesis, purification steps are essential to remove impurities and achieve high-quality product standards.

Procedure:

  • Recrystallize the crude product using ethanol as a solvent.
  • Perform filtration and drying under vacuum conditions.

Analytical Data

The synthesized compound can be characterized using spectroscopic techniques to confirm its structure and purity.

Spectroscopic Analysis:

Summary Table of Preparation Steps

Step Reagents Used Conditions Outcome
Diazotization o-Nitroaniline, HCl, NaNO₂ 0–5°C Formation of diazonium salt
Coupling Reaction Diazonium salt, 2,4-di-tert-butylphenol pH >7; 5–10°C Formation of azo dye
Purification Ethanol Recrystallization Pure product

Notes on Synthesis

  • The reaction temperature must be carefully controlled during both diazotization and coupling steps to prevent decomposition of intermediates.
  • Maintaining an alkaline pH during coupling ensures efficient formation of the azo bond.
  • The use of tert-butyl groups enhances stability and lipophilicity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrophenol derivatives, while reduction can produce aminophenol derivatives.

Scientific Research Applications

Dye Chemistry

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is primarily utilized as a dye intermediate in the manufacture of azo dyes. Azo dyes are widely used in textiles and plastics due to their vibrant colors and stability under light and heat. The compound's azo group contributes to the chromophore characteristics essential for dyeing processes.

Antioxidant Agent

The compound exhibits antioxidant properties, making it valuable in polymer chemistry. It can be incorporated into plastics and rubber formulations to prevent oxidative degradation during processing and service life. The bulky tert-butyl groups enhance its effectiveness as a stabilizer against thermal oxidation.

Photochemical Applications

Due to its azo structure, this compound can undergo photochemical reactions when exposed to UV light. It is being explored for use in photoresponsive materials and devices, such as photochromic switches and sensors that change properties upon light exposure.

Biological Studies

Research has indicated potential applications in biological systems, particularly in studies related to mutagenicity and carcinogenicity. The compound's structure allows it to interact with biological molecules, providing insights into the mechanisms of action of azo compounds in living organisms.

Case Study 1: Azo Dyes in Textiles

A study investigated the effectiveness of various azo compounds, including this compound, in dyeing cotton fabrics. The results showed that the incorporation of this compound resulted in improved color fastness compared to traditional dyes, demonstrating its potential for sustainable textile applications.

Case Study 2: Antioxidant Properties in Polymers

In a comparative study of antioxidant additives for polyolefins, this compound was evaluated alongside other common antioxidants. The findings revealed that this compound provided superior protection against thermal degradation during processing at elevated temperatures.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Dye ChemistryIntermediate for azo dyesVibrant colors; stability
Antioxidant AgentStabilizer in polymersPrevents oxidative degradation
Photochemical ApplicationsUsed in photoresponsive materialsLight-induced property changes
Biological StudiesInvestigates mutagenicity and carcinogenicityInsights into biological interactions

Mechanism of Action

The mechanism of action of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymatic processes. The nitrophenylazo group can also participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol with structurally related azo-phenolic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) cLogP Key Suppliers
This compound 52184-14-2 C₂₀H₂₅N₃O₃ 355.43 tert-butyl (2,4); 2-nitroazobenzene (6) 6.94 Biosynth, CymitQuimica
2,4-Bis(tert-pentyl)-6-[(2-nitrophenyl)azo]phenol 52184-19-7 C₂₂H₂₉N₃O₃ 395.49 tert-pentyl (2,4); 2-nitroazobenzene (6) ~7.5* Not specified
2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol 80246-24-8 C₁₂H₅Br₅O₂ 580.70 Bromine substituents; phenoxy group 6.60 N/A

*Estimated based on increased alkyl chain length.

Key Observations:

Alkyl Substituent Effects: The tert-pentyl analog (C₂₂H₂₉N₃O₃) exhibits a higher molecular weight (395.49 vs. 355.43 g/mol) and greater hydrophobicity (estimated cLogP ~7.5) compared to the tert-butyl derivative due to longer alkyl chains . In contrast, brominated analogs (e.g., 2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol) prioritize halogenation for applications in flame retardancy or biocidal activity, diverging from the tert-butyl compound’s likely use as a stabilizer or dye .

Synthetic Accessibility: Azo-phenolic compounds are typically synthesized via diazo coupling reactions. For example, the tert-butyl derivative’s synthesis may parallel methods described for benzothieno[2,3-b]pyridines, where iminophosphorane intermediates are employed . However, bulkier substituents (e.g., tert-pentyl) may require modified reaction conditions to mitigate steric challenges.

Its tert-pentyl analog, with even lower solubility, may find niche roles in high-temperature environments. Brominated phenolic compounds (e.g., 2-OH-BDE-123) are associated with environmental persistence and bioaccumulation risks , whereas the tert-butyl derivative’s environmental impact remains less studied.

Spectral and Functional Comparisons

  • NMR Profiles: While direct NMR data for this compound are unavailable, related azo-phenolic compounds (e.g., methyl 5-methoxy-2-methylbenzothieno[2,3-b]pyridine-4-carboxylate) exhibit distinct aromatic proton signals at δ 7.50–7.25 ppm and tert-butyl singlet peaks near δ 0.95 ppm .
  • Thermal Properties: The tert-butyl compound’s melting point is unspecified, but analogs like 2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol show elevated decomposition temperatures due to halogenation .

Biological Activity

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol (CAS No. 52184-14-2) is an azo compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and anticancer activities, supported by various studies and data.

  • Molecular Formula : C20_{20}H25_{25}N3_3O3_3
  • Molecular Weight : 355.437 g/mol
  • CAS Number : 52184-14-2
  • EINECS Number : 257-715-8

Antimicrobial Activity

Research indicates that azo compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated its effectiveness against various strains of bacteria and fungi, including Candida albicans and Cryptococcus neoformans.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Candida albicans151
Cryptococcus neoformans121

The compound demonstrated a notable inhibition zone against these pathogens, suggesting its potential as an antifungal agent .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These findings highlight the compound's potential as a natural antioxidant in pharmaceutical applications .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 Value (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

These results suggest that the compound could serve as a lead for developing new anticancer agents .

Case Studies

  • Antifungal Efficacy Study : A recent investigation into the antifungal properties of azo compounds revealed that derivatives with nitro substituents exhibited enhanced activity against fungal strains compared to their non-substituted counterparts. This study specifically highlighted the role of electron-withdrawing groups in increasing biological efficacy .
  • Oxidative Stress Protection : Another study demonstrated that compounds similar to this compound provided protective effects against oxidative stress in neuronal cells. This was attributed to their ability to scavenge reactive oxygen species (ROS), thereby reducing cell damage .

Q & A

Q. Basic: What are the established synthetic routes for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol?

Methodological Answer:
The compound is typically synthesized via azo coupling reactions . A common approach involves:

Diazotization : React 2-nitroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.

Coupling : Introduce the diazonium salt to 2,4-di-tert-butylphenol in an alkaline medium (pH 8–10). The phenol’s para position is blocked by the tert-butyl groups, directing the azo group to the ortho position.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and NMR .

Q. Basic: How is the structural confirmation of this compound achieved?

Methodological Answer:
Structural confirmation relies on:

  • X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify tert-butyl protons (δ 1.2–1.4 ppm) and azo-linked aromatic protons (δ 7.5–8.5 ppm).
    • UV-Vis : Detect π→π* transitions in the azo group (λmax ~400–500 nm) .

Q. Advanced: How can computational methods model this compound’s electronic properties?

Methodological Answer:
Density Functional Theory (DFT) using the Colle-Salvetti correlation-energy functional is employed to:

Optimize Geometry : Use B3LYP/6-31G(d) to calculate bond lengths and angles.

Electronic Structure : Analyze frontier orbitals (HOMO/LUMO) to predict redox behavior and charge distribution.

Validation : Compare computed UV-Vis spectra with experimental data to assess accuracy .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer:
Contradictions (e.g., NMR shifts, λmax variations) arise due to:

  • Solvent Effects : Polar solvents (DMSO) vs. non-polar (CDCl₃) alter proton environments.
  • Tautomerism : Azo-phenol ↔ keto-hydrazone tautomers may coexist, affecting spectral profiles.
    Resolution :
  • Perform solvent-dependent NMR/UV studies.
  • Use computational models to simulate tautomeric equilibria .

Q. Advanced: What methodologies assess this compound’s stability under oxidative/UV conditions?

Methodological Answer:

  • Photostability : Expose to UV light (λ = 365 nm) in a photoreactor. Monitor degradation via HPLC and track λmax shifts.
  • Oxidative Stability : Treat with H₂O₂ or O₃. Use FTIR to detect nitro group reduction or phenolic oxidation.
  • Mechanistic Insight : EPR spectroscopy identifies radical intermediates during degradation .

Q. Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) achieves >95% purity.
  • HPLC : Reverse-phase C18 columns for analytical-scale purification .

Q. Advanced: How is this compound applied in material science research?

Methodological Answer:

  • UV Stabilization : Compare its efficacy to benzotriazole derivatives (e.g., UV-350) in polymer films. Measure absorbance at 300–400 nm before/after accelerated weathering tests.
  • Supramolecular Chemistry : Study host-guest interactions via fluorescence quenching assays with cyclodextrins .

Q. Advanced: What mechanistic insights exist for reactions involving the azo group?

Methodological Answer:

  • Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) converts the azo group to hydrazine. Monitor via loss of λmax at 400–500 nm.
  • Acid-Base Behavior : Titrate with HCl/NaOH to probe phenolic proton dissociation (pKa ~8–10). Use Job’s method to determine stoichiometry .

Properties

IUPAC Name

2,4-ditert-butyl-6-[(2-nitrophenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-19(2,3)13-11-14(20(4,5)6)18(24)16(12-13)22-21-15-9-7-8-10-17(15)23(25)26/h7-12,24H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUYLEHVHUQHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894817
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(2-nitrophenyl)azo]-
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Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52184-14-2
Record name 2,4-Bis(1,1-dimethylethyl)-6-[2-(2-nitrophenyl)diazenyl]phenol
Source CAS Common Chemistry
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Record name 2,4-Bis(tert-butyl)-6-((2-nitrophenyl)azo)phenol
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Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(2-nitrophenyl)azo]-
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Record name 2,4-bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol
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